molecular formula C16H15NO5 B6095809 4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID

4-{[(2E)-4-(ETHOXYCARBONYL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRROL-2-YLIDENE]METHYL}BENZOIC ACID

Cat. No.: B6095809
M. Wt: 301.29 g/mol
InChI Key: VRKMFALCQAGHRV-XYOKQWHBSA-N
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Description

4-{[(2E)-4-(Ethoxycarbonyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]methyl}benzoic acid is a benzoic acid derivative with a complex heterocyclic substituent. Its core structure consists of a pyrrolidone ring (a five-membered lactam) fused with an ethoxycarbonyl group (‑COOEt) and a methyl group at positions 4 and 5, respectively. The (2E)-configuration indicates a trans arrangement of the substituents around the exocyclic double bond linking the pyrrolidone ring to the benzoic acid moiety. Its molecular formula is inferred as C₁₆H₁₇NO₅ (exact mass: 303.11 g/mol), though experimental validation is required for confirmation.

Properties

IUPAC Name

4-[(E)-(4-ethoxycarbonyl-3-hydroxy-5-methylpyrrol-2-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-22-16(21)13-9(2)17-12(14(13)18)8-10-4-6-11(7-5-10)15(19)20/h4-8,18H,3H2,1-2H3,(H,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKMFALCQAGHRV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C(=O)O)N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)C(=O)O)/N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s pyrrolidone ring distinguishes it from pyrazole () or benzimidazole derivatives (). Pyrrolidones are known for conformational rigidity, influencing binding interactions compared to more flexible amides (e.g., ) .

Bioactivity Implications : Sulfonamide- and pyridine-containing analogues () are often associated with protease inhibition, whereas pyrrolidones are explored in kinase targeting .

Quantitative Similarity Analysis

Tanimoto Coefficient-Based Comparison

Using binary fingerprints (e.g., MACCS keys), the Tanimoto coefficient (Tc) quantifies similarity:

  • Pyrazole analogue () : Estimated Tc ≈ 0.65–0.70 (shared benzoic acid and carbonyl groups).
  • Piperidine-containing compound () : Lower Tc (~0.40–0.50) due to divergent side chains.
  • Benzimidazole derivatives () : Tc < 0.30 (minimal structural overlap).

Graph-Based Structural Alignment

Subgraph matching () reveals partial overlap in benzoic acid and carbonyl regions but divergent heterocycles. Computational tools like GEM-Path () could identify conserved pharmacophoric features, such as hydrogen-bond donors/acceptors from the carboxylic acid and lactam groups .

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